molecular formula C9H8N2O2S B2449232 5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1189749-44-7

5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2449232
M. Wt: 208.24
InChI Key: FHRKBEQJSQJMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains a pyrrole ring and a thiazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom, and thiazole is a five-membered ring with one nitrogen atom and one sulfur atom. The presence of these heterocycles often contributes to the biological activity of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and thiazole rings in separate steps, followed by their connection via a carbon-carbon bond formation. The exact synthetic route would depend on the available starting materials and the desired substitution pattern on the rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings, along with a carboxylic acid group attached to the thiazole ring. The exact three-dimensional structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the carboxylic acid group. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the carboxylic acid could undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the carboxylic acid group. For example, the compound would likely be polar due to the presence of the carboxylic acid, and it could potentially form hydrogen bonds .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been utilized in chemical syntheses, such as in the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates, indicating its role in producing complex heterocyclic structures (Žugelj et al., 2009).
  • It has been involved in the synthesis of antimicrobial agents, showcasing its potential in developing new pharmacological compounds (Nural et al., 2018).

Antimicrobial and Antitumor Activity

  • Research indicates its derivatives possess antimicrobial properties, particularly against certain bacterial strains, demonstrating its relevance in antibacterial drug discovery (Patel & Patel, 2015).
  • A class of its derivatives showed significant anti-proliferative activity against a range of tumor cell lines, highlighting its potential in cancer treatment (Cooper et al., 2017).

Molecular Docking and Computational Studies

  • Its derivatives have been used in molecular docking studies to predict binding interactions with proteins, essential in drug design and development (Reddy et al., 2022).

Versatile Applications in Organic Chemistry

  • It serves as a key component in the synthesis of various heterocyclic compounds, underlining its versatility in organic chemistry (Uršič et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

5-methyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-6-7(8(12)13)10-9(14-6)11-4-2-3-5-11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRKBEQJSQJMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2C=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.